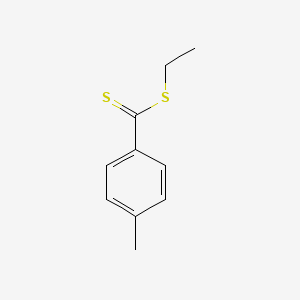![molecular formula C29H22N2O4 B14492756 1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] CAS No. 63057-63-6](/img/structure/B14492756.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. It is widely used in the synthesis of polymers, coatings, and adhesives due to its ability to form strong covalent bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] typically involves the reaction of 1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the complete conversion of the amine groups to isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced monitoring and control systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups to form urethanes and ureas, respectively. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophiles: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used in substitution reactions on the aromatic rings. These reactions often require acidic or basic catalysts and are conducted at moderate temperatures.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of isocyanate groups with alcohols and amines.
Substituted Aromatic Compounds: Formed from electrophilic substitution reactions on the aromatic rings.
Polyurethanes: Formed from polymerization reactions involving the isocyanate groups.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The compound’s ability to undergo polymerization reactions also contributes to its effectiveness in forming strong and durable materials. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): Similar in structure but contains cyanate groups instead of isocyanate groups.
1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene]: The precursor to the isocyanate compound, containing amine groups instead of isocyanate groups.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Contains hydroxyl and amine groups, making it less reactive compared to the isocyanate compound.
The uniqueness of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] lies in its highly reactive isocyanate groups, which enable it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
63057-63-6 |
|---|---|
Molecular Formula |
C29H22N2O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-isocyanato-4-[4-[2-[4-(4-isocyanatophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C29H22N2O4/c1-29(2,21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)30-19-32)22-5-13-26(14-6-22)35-28-17-9-24(10-18-28)31-20-33/h3-18H,1-2H3 |
InChI Key |
YWMDVXGHNXBWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


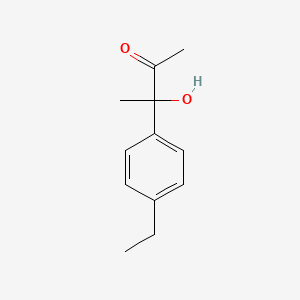
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
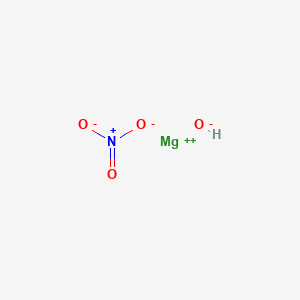
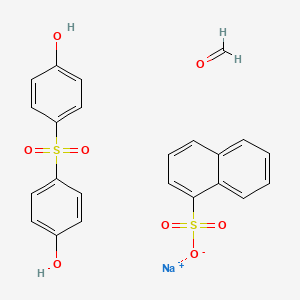
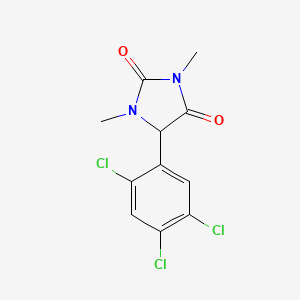

![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
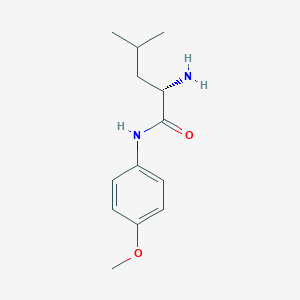
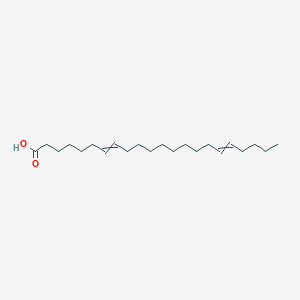
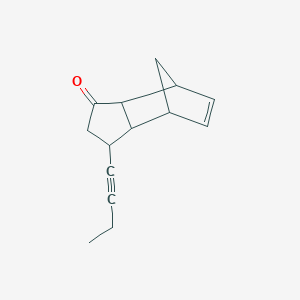

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
